3,4-Bis(trifluoromethyl)-1H-pyrazole
Description
Contextualization of Pyrazole (B372694) Chemistry in Modern Research
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are fundamental scaffolds in numerous sectors of the chemical industry. mdpi.com First synthesized in 1889, the pyrazole core has become a "privileged structure" in medicinal and agricultural chemistry due to its presence in a wide array of biologically active molecules. numberanalytics.commdpi.commdpi.com The versatility of the pyrazole motif allows for its use as a synthetic intermediate in the preparation of a diverse range of chemicals with applications in materials science, coordination chemistry, and pharmaceuticals. mdpi.comresearchgate.net
In modern research, pyrazole derivatives are integral to drug discovery and development, featuring in compounds with anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comglobalresearchonline.net Their importance is highlighted by their inclusion in several commercial drugs. mdpi.com Beyond medicine, pyrazoles are crucial in the agrochemical industry, forming the basis for various pesticides and herbicides. numberanalytics.comresearchgate.net The continuous exploration of novel synthetic methodologies to create structurally diverse pyrazole derivatives remains a significant focus for organic chemists, aiming to unlock new applications and refine existing ones. mdpi.comresearchgate.net
The Role of Fluorine Substitution in Heterocyclic Systems
The introduction of fluorine atoms into heterocyclic compounds is a powerful strategy in modern chemistry, particularly in the design of pharmaceuticals and agrochemicals. researchgate.netnih.govresearchgate.net The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can dramatically alter a molecule's characteristics. researchgate.netrsc.orgnih.gov
Incorporating fluorine or trifluoromethyl (CF3) groups can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netrsc.orgresearchgate.net This often leads to improved bioavailability and a more favorable pharmacokinetic profile. rsc.orgnih.gov Furthermore, fluorination can increase lipophilicity, which can enhance the molecule's ability to permeate biological membranes. rsc.orgnih.gov The strategic placement of fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, influencing how the molecule interacts with biological targets like proteins and enzymes. nih.gov Consequently, fluorinated heterocycles are of growing importance, with over 20% of all commercial medications containing fluorine. rsc.org
Research Trajectories for 3,4-Bis(trifluoromethyl)-1H-pyrazole within Contemporary Chemical Sciences
The compound this compound represents a specific target of interest within the broader class of fluorinated pyrazoles. nih.gov Research into molecules with multiple trifluoromethyl groups, such as this one, is driven by the quest for compounds with enhanced properties. The presence of two electron-withdrawing CF3 groups on the pyrazole ring is expected to significantly impact its electronic properties, acidity, and reactivity.
A primary research trajectory involves the development of straightforward and practical synthetic routes to access this compound on a gram scale. acs.org Efficient synthesis is crucial for enabling further investigation and application. A key synthetic challenge that has been addressed is the transformation of a carboxylic acid group on the pyrazole core into a trifluoromethyl group, a reaction that can be achieved using reagents like sulfur tetrafluoride. acs.org
Once synthesized, a major focus is the comprehensive characterization of the compound's physicochemical properties. This includes crystallographic analysis to understand its solid-state structure, determination of its acidity (pKa value), and investigation of its photophysical properties, such as fluorescence. acs.org These fundamental data are essential for predicting the compound's behavior and potential utility.
The applications for this compound are being explored in areas where fluorinated pyrazoles have already shown promise, including medicinal chemistry, agrochemistry, and materials science. nih.govresearchgate.net The unique properties conferred by the two CF3 groups make it a valuable building block for creating more complex molecules with potentially novel biological activities or material characteristics. nih.govacs.org
Data Tables
Table 1: Physicochemical Properties of Selected Trifluoromethyl-Pyrazoles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-(Trifluoromethyl)pyrazole | C₄H₃F₃N₂ | 136.08 | 45-47 | 70 (°C/2 mmHg) |
| 3,5-Bis(trifluoromethyl)pyrazole | C₅H₂F₆N₂ | 204.07 | 83-85 | Not Available |
| This compound | C₅H₂F₆N₂ | 204.07 | Not Available | Not Available |
Data sourced from multiple references. acs.orgsigmaaldrich.comsigmaaldrich.com
Table 2: Characterization Data for this compound
| Property | Value |
| pKa | 6.0 (in MeCN/H₂O) |
| Fluorescence (λem) | 365 nm (in MeCN) |
| Quantum Yield (ΦF) | 0.03 (in MeCN) |
Data sourced from The Journal of Organic Chemistry. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-13-3(2)5(9,10)11/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNNUCUUZXPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289278 | |
| Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-19-5 | |
| Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Bis Trifluoromethyl 1h Pyrazole and Its Precursors
Established Synthetic Pathways
Established synthetic pathways primarily rely on building the pyrazole (B372694) ring through cyclization or cycloaddition, where the trifluoromethyl groups are introduced either before or during the ring-forming step.
One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. fu-berlin.de This reaction involves the addition of a 1,3-dipole, such as a diazoalkane, to a dipolarophile, like an alkyne, to form the pyrazole ring in a single, often highly stereospecific, step. fu-berlin.dewikipedia.org The reaction is a concerted process that efficiently assembles the heterocyclic core. fu-berlin.de
The reaction between a diazoalkane and a fluorinated alkyne serves as a direct route to trifluoromethyl-substituted pyrazoles. nih.gov In a representative example, a trifluoromethyl-containing diazoalkane like ethyl 2-diazo-3,3,3-trifluoropropanoate can react with a highly fluorinated alkyne such as hexafluoro-2-butyne (B1329351) (CF₃C≡CCF₃).
The mechanism involves the [3+2] cycloaddition where the 4π-electron system of the diazo compound reacts with the 2π-electron system of the alkyne. fu-berlin.de The presence of electron-withdrawing trifluoromethyl groups on both the diazoalkane and the alkyne significantly influences their frontier molecular orbital (FMO) energies, affecting reactivity. nih.gov This cycloaddition initially forms a pyrazolenine, which then tautomerizes to the more stable aromatic 1H-pyrazole. The high degree of fluorination in both reactants makes this a particularly specialized application of the general diazoalkane 1,3-dipolar cycloaddition. wikipedia.org
Table 1: Representative 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Product |
| Ethyl 2-diazo-3,3,3-trifluoropropanoate | Hexafluoro-2-butyne | Ethyl 3,4,5-tris(trifluoromethyl)-1H-pyrazole-5-carboxylate (after tautomerization) |
The scope of 1,3-dipolar cycloadditions for synthesizing fluorinated pyrazoles is broad but not without limitations. The choice of both the 1,3-dipole and the dipolarophile is critical for the success and regioselectivity of the reaction. researchgate.net
Scope:
Diazo Compounds: A variety of diazo compounds can be employed, from simple diazomethane (B1218177) to more complex, functionalized, and fluorinated derivatives. The stability and reactivity of the diazo compound can be tuned by its substituents. nih.gov
Alkynes: The reaction accommodates a wide range of alkynes, including terminal and internal alkynes bearing various functional groups. The use of highly activated, electron-deficient alkynes (such as those with trifluoromethyl groups) often leads to higher yields and faster reaction rates. mit.edu
Limitations:
Regioselectivity: With unsymmetrical alkynes, the cycloaddition can lead to a mixture of regioisomers. The directing effect of substituents on both the diazoalkane and the alkyne determines the outcome, which can sometimes be difficult to control. researchgate.net
Stability of Reactants: Many diazoalkanes are unstable or explosive, requiring careful handling and often in-situ generation. mit.edu
Side Reactions: The high reactivity of some diazo compounds can lead to side reactions, such as carbene formation or dimerization, which can lower the yield of the desired pyrazole.
Table 2: Factors Influencing Cycloaddition Reactions
| Factor | Effect on Reaction |
| Solvent Polarity | Can dramatically influence the regioselectivity of the cycloaddition, with highly polar protic solvents sometimes favoring one isomer over another. researchgate.net |
| Steric Hindrance | Bulky substituents on either the diazoalkane or the alkyne can slow down or prevent the cycloaddition from occurring. mit.edu |
| Electronic Effects | Electron-withdrawing groups on the alkyne generally accelerate the reaction by lowering the energy of its LUMO, facilitating interaction with the diazoalkane's HOMO. nih.gov |
Multi-step syntheses provide an alternative and often more versatile approach to constructing complex pyrazoles. These routes typically involve the preparation of a key acyclic precursor containing the necessary carbon framework and functional groups, followed by a cyclization step to form the pyrazole ring.
A common strategy in multi-step syntheses is the preparation of fluorinated 1,3-dicarbonyl compounds or their synthetic equivalents. These intermediates serve as the C-C-C backbone for the pyrazole ring. For the synthesis of 3,4-bis(trifluoromethyl)-1H-pyrazole, a key precursor would be a molecule like 1,1,1,4,4,4-hexafluorobutane-2,3-dione. This diketone can be synthesized through various methods, including the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes followed by subsequent transformations. beilstein-journals.orgnih.gov
Table 3: Examples of Key Intermediates for Pyrazole Synthesis
| Intermediate Type | Specific Example | Role in Synthesis |
| Fluorinated β-Diketone | 1,1,1,4,4,4-Hexafluorobutane-2,3-dione | Provides the C3-C4-C5 fragment of the pyrazole ring. |
| Fluorinated Enone | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | A common building block that reacts with hydrazines to form trifluoromethyl pyrazoles. thieme-connect.com |
The conversion of these key intermediates into the final pyrazole product involves a series of well-established chemical transformations. The most crucial step is the cyclocondensation reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine).
For example, the reaction of a 1,3-diketone with hydrazine first forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The specific nature of the intermediates dictates the required conversion reactions. A hypothetical reduction of a compound (IVb) to (IVa) could represent the deprotection or modification of a functional group to prepare the molecule for the final cyclization step. For instance, if (IVb) is an enol ether of a β-diketone, its conversion to the parent diketone (IVa) might be necessary before reaction with hydrazine.
Subsequent functional group interconversions on the pyrazole ring itself, such as the transformation of a carboxylic acid group into a trifluoromethyl group using reagents like sulfur tetrafluoride, represent another important class of conversion reactions for accessing highly fluorinated pyrazoles like this compound. acs.org
Multi-step Synthesis Routes
Advanced Methodologies in Pyrazole Ring Formation
The construction of the pyrazole ring is a critical step in the synthesis of this compound. Various advanced methodologies, including metal-mediated catalytic approaches and oxidative cyclization, have been developed for the synthesis of pyrazole derivatives. While a specific, direct application of all the following methods to this compound is not extensively documented, these represent important general strategies for pyrazole ring formation.
A practical and straightforward synthetic route to this compound has been developed, with a key step involving the transformation of a carboxylic group within the pyrazole core into a trifluoromethyl group using sulfur tetrafluoride. This method allows for the gram-scale preparation of the target compound. acs.org
Metal-mediated Catalytic Approaches
Metal-mediated catalysis offers efficient and selective routes to pyrazole synthesis. These methods often involve the use of transition metals to facilitate cyclization and functionalization reactions.
Catalytic hydrogenation is a widely employed method for the synthesis of pyrazoles from unsaturated precursors. This approach typically involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds in the presence of hydrogen gas and a metal catalyst. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Commonly used catalysts for such hydrogenations include:
Palladium (Pd): Often used on a carbon support (Pd/C), palladium is a versatile and efficient catalyst for various hydrogenation reactions.
Raney Nickel (RaNi): A porous nickel catalyst, Raney nickel is a cost-effective option known for its high catalytic activity in hydrogenation processes.
Cobalt (Co), Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt): These platinum-group metals are also effective catalysts for hydrogenation, each offering unique selectivity profiles depending on the substrate and reaction conditions.
While a specific example of a hydrogenation-based route for the direct synthesis of this compound is not detailed in the provided context, this methodology is a cornerstone in pyrazole chemistry. The general scheme involves the reduction of a C=C double bond and subsequent or concurrent cyclization to form the pyrazole ring.
Reductive methodologies employing metal powders provide an alternative to catalytic hydrogenation for the synthesis of pyrazoles. These methods are particularly useful for the reduction of nitro or nitroso groups on pyrazole precursors, which can then be converted to amino groups, facilitating further reactions or providing the final product.
The reduction of a nitro group on a pyrazole ring is a common strategy. For instance, the reduction of 4-nitro-pyrazoles can be achieved using various reducing agents, including:
Tin(II) chloride (SnCl₂): A classic reagent for the reduction of nitroarenes to anilines.
Iron powder (Fe): Often used in acidic media (e.g., with HCl) for the reduction of nitro compounds.
Zinc powder (Zn): Can be used in acidic or neutral conditions for similar reductions.
These methods are instrumental in the synthesis of amino-substituted pyrazoles, which are versatile intermediates for the preparation of a wide range of functionalized pyrazole derivatives.
Oxidative Cyclization and Functionalization
Oxidative cyclization represents another powerful strategy for pyrazole synthesis, often involving the formation of the N-N bond or the aromatization of a pyrazoline intermediate under oxidative conditions.
A general approach for preparing polyfunctionalized 3-trifluoromethylpyrazoles involves the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, leading to trans-configured 5-acyl-pyrazolines. These intermediates can then be aromatized by treatment with an oxidizing agent like manganese dioxide. acs.org
The direct functionalization of the pyrazole ring is a key method for introducing various substituents. Iodination, in particular, provides a versatile handle for further cross-coupling reactions. While the prompt specifies iodination at the 4-position with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), it's important to note that CAN is more commonly known as a versatile one-electron oxidant in organic synthesis. It can initiate a variety of reactions, including the formation of tetrasubstituted pyrazoles from 1,3-diketones and allyltrimethylsilane, followed by a cerium-catalyzed addition of substituted hydrazines. nih.gov
Optimization of Reaction Conditions and Reagents
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.
In the synthesis of trifluoromethylated pyrazoles, the choice of solvent can have a significant impact on the reaction outcome. For example, in the oxidation of 5-acyl-pyrazolines with MnO₂, using a nonpolar solvent like hexane (B92381) can favor a deacylative oxidation pathway, while polar solvents like DMSO may lead to the fully substituted pyrazole. acs.org
The following table summarizes the effect of different solvents on the oxidation of a model 5-benzoylpyrazoline with MnO₂.
| Solvent | Yield of Oxidized Product (%) | Yield of Deacylative Product (%) |
| DMSO | 75 | - |
| Hexane | - | 54 |
| THF | Traces | Traces |
| MeCN | Traces | Traces |
Data derived from a study on the synthesis of 3-trifluoromethylpyrazoles. The specific substrate was a model 5-benzoylpyrazoline. acs.org
Furthermore, the development of metal-free and catalyst-free reaction conditions is an ongoing area of research, aiming for more sustainable and cost-effective synthetic routes. For instance, highly regioselective three-component reactions for the synthesis of 3-trifluoromethylpyrazoles have been developed that are metal-free, catalyst-free, and operationally simple, featuring mild conditions and a broad substrate scope. researchgate.net
Solvent Selection and Temperature Regimes
The choice of solvent is a critical factor that can dictate the outcome of cycloaddition reactions leading to the formation of trifluoromethylated pyrazoles and related intermediates. acs.org The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby controlling product selectivity. In some cases, changing the solvent can completely alter the reaction pathway from a [3+2] cycloaddition to a [2+1] cycloaddition.
Research into the synthesis of bis(trifluoromethyl)-substituted heterocycles has shown that a solvent-controlled approach can be highly effective. For instance, in reactions involving 2-trifluoromethyl-1,3-conjugated enynes and 2,2,2-trifluorodiazoethane, the solvent determines whether a pyrazoline or a cyclopropane (B1198618) is formed. When N,N-dimethylacetamide (DMAc) is used as the solvent, the reaction proceeds via a [3+2] cycloaddition to yield bis(trifluoromethyl)pyrazolines. In contrast, employing a less polar solvent like 1,2-dichloroethane (B1671644) (DCE) favors a [2+1] cycloaddition, resulting in the formation of bis(trifluoromethyl)cyclopropanes.
Furthermore, the solvent can control the final aromatization step in the synthesis of trifluoromethylated pyrazoles from pyrazoline intermediates. The oxidation of 5-acyl-pyrazolines can lead to different products depending on the solvent used. In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), oxidation with manganese dioxide yields the fully substituted pyrazole. acs.org However, when the reaction is conducted in a nonpolar solvent such as hexane, a deacylative aromatization occurs, leading to 1,3,4-trisubstituted pyrazoles. acs.org These findings highlight the profound influence of the reaction medium on the synthesis of complex fluorinated molecules.
| Reactants | Solvent | Conditions | Product Type | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| 2-Trifluoromethyl-1,3-enynes + CF₃CHN₂ | N,N-dimethylacetamide (DMAc) | Base-free | Bis(trifluoromethyl)pyrazolines | Good to excellent yields | |
| 2-Trifluoromethyl-1,3-enynes + CF₃CHN₂ | 1,2-dichloroethane (DCE) | Base-free | Bis(trifluoromethyl)cyclopropanes | Good to excellent yields | |
| 5-Acyl-pyrazoline Intermediate + MnO₂ | Dimethyl sulfoxide (DMSO) | Stirred for 2 days | Fully substituted pyrazole | Excellent selectivity | acs.org |
| 5-Acyl-pyrazoline Intermediate + MnO₂ | Hexane | Stirred for 2 days | Deacylated 1,3,4-trisubstituted pyrazole | Excellent selectivity | acs.org |
Catalyst and Activator Systems (e.g., silver(I) cyanide)
Catalyst and activator systems are fundamental in many synthetic routes to pyrazoles, often enabling transformations that are otherwise inefficient or unselective. Silver(I) salts, in particular, are effective catalysts for the electrophilic activation of alkynes, facilitating intramolecular cyclization reactions to form various heterocyclic systems, including furo[2,3-c]pyrazoles. nih.gov This principle of alkyne activation is applicable to the construction of the pyrazole ring itself.
Silver-mediated [3+2] cycloaddition reactions provide a mild and efficient pathway for pyrazole synthesis. organic-chemistry.org For instance, the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes is effectively mediated by silver catalysts, offering broad substrate scope and tolerance of various functional groups. organic-chemistry.org In the context of building coordination polymers, the dicyanoargentate(I) anion, which can be derived from sources like silver(I) cyanide, is a valuable building block. nih.gov The use of silver(I) ions to coordinate with pyrazole ligands is well-documented, forming complexes that can feature argentophilic (Ag···Ag) interactions. nih.gov This coordinating ability is intrinsically linked to silver's catalytic role, where it can act as a Lewis acid to activate substrates for cyclization.
| Catalyst System | Reaction Type | Role of Catalyst | Substrate Example | Reference |
|---|---|---|---|---|
| Silver(I) salts (e.g., AgOTf) | 5-endo-dig Cyclization | Electrophilic activation of alkynes | 4-Alkynyl-3-hydroxy-1H-pyrazoles | nih.gov |
| Silver-mediation | [3+2] Cycloaddition | Mediation of cycloaddition | N-isocyanoiminotriphenylphosphorane + terminal alkynes | organic-chemistry.org |
| Silver(I) Cyanide source | Coordination Polymer Assembly | Source of [Ag(CN)₂]⁻ building block | Pyrazole ligands | nih.gov |
Auxiliary Reagents and Their Role in Yield and Selectivity (e.g., N,N-dimethylformamide, oxalyl chloride)
Auxiliary reagents play a crucial role in the synthesis of pyrazoles by forming reactive intermediates that facilitate cyclization and functionalization. A prominent example is the Vilsmeier-Haack reagent, which is typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. hilarispublisher.comresearchgate.netorganic-chemistry.org This reagent system is a powerful tool for the formylation of activated aromatic and heterocyclic compounds.
In pyrazole synthesis, the Vilsmeier-Haack reagent is instrumental in cyclization-formylation reactions. chim.it The reaction of hydrazones with the DMF/POCl₃ or DMF/oxalyl chloride system leads to the formation of pyrazole-4-carboxaldehydes. hilarispublisher.comresearchgate.net This transformation involves an electrophilic attack by the Vilsmeier reagent on the hydrazone, followed by cyclization and elimination to afford the formylated pyrazole ring. The resulting pyrazole-4-carboxaldehyde is a versatile intermediate that can be further elaborated into more complex structures. The choice of these auxiliary reagents is critical for achieving high yields and selectivity in the construction of the pyrazole core.
| Auxiliary Reagents | Reactive Intermediate | Reaction Type | Role of Reagents | Product | Reference |
|---|---|---|---|---|---|
| N,N-dimethylformamide (DMF) + Oxalyl Chloride | Vilsmeier-Haack Reagent | Formylation | Forms a reactive electrophile for C-C bond formation. | Carbaldehydes | organic-chemistry.org |
| N,N-dimethylformamide (DMF) + Phosphorus Oxychloride (POCl₃) | Vilsmeier-Haack Reagent | Cyclization-Formylation | Reacts with hydrazones to form the pyrazole ring. | Pyrazole-4-carboxaldehydes | hilarispublisher.comresearchgate.net |
Chemical Reactivity and Derivatization of 3,4 Bis Trifluoromethyl 1h Pyrazole
Functional Group Interconversions on the Pyrazole (B372694) Core
The presence of two trifluoromethyl groups significantly influences the reactivity of the pyrazole ring, particularly the acidity of the N-H proton and the susceptibility of the carbon atoms to nucleophilic or electrophilic attack. Functionalization of the pyrazole core allows for the synthesis of a diverse range of derivatives with tailored properties.
Carboxylic Acid Derivatization (e.g., 1-methyl-3,4-bis(trifluoromethyl)-1H-pyrazole-5-carboxylic acid synthesis)
While a direct, documented synthesis of 1-methyl-3,4-bis(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is not extensively reported in the literature, its synthesis can be envisioned through established methodologies for related fluorinated pyrazoles. A plausible route would involve the initial construction of the 3,4-bis(trifluoromethyl)-1H-pyrazole ring, followed by N-methylation and subsequent C-carboxylation.
The synthesis of related compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, often starts with precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) which is reacted with methylhydrazine. enamine.net For the target molecule, a more complex fluorinated 1,3-dicarbonyl precursor would be required. Following the formation of 1-methyl-3,4-bis(trifluoromethyl)-1H-pyrazole, a carboxylation step would be necessary. Direct ortho-metalation (DoM) followed by quenching with carbon dioxide is a powerful strategy for introducing a carboxylic acid group at the C5 position of N-substituted pyrazoles. enamine.net This involves deprotonation at the C5 position by a strong base, such as lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate, which then reacts with CO2 to yield the desired carboxylic acid after an acidic workup.
The conversion of pyrazole carboxylic acids to their corresponding amides is a common and versatile transformation for creating libraries of bioactive compounds. mdpi.com The general approach involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.
For 1-methyl-3,4-bis(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, the first step would be its reaction with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride to form the highly reactive 1-methyl-3,4-bis(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride. researchgate.netdergipark.org.tr This intermediate can then be reacted with a wide array of amines to furnish the desired carboxamide derivatives. The reaction conditions are generally mild, and the choice of solvent and base (to scavenge the HCl byproduct) can be optimized for specific substrates.
Table 1: Representative Amidation Reactions of Pyrazole Carboxylic Acids
| Pyrazole Carboxylic Acid Derivative | Amine | Product | Reference |
|---|---|---|---|
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Aqueous ammonia | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | dergipark.org.tr |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Butyl amine | N-butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | dergipark.org.tr |
Esterification of pyrazole carboxylic acids is another important derivatization strategy. Similar to amidation, this can be achieved by first converting the carboxylic acid to its acid chloride and then reacting it with an alcohol. researchgate.netdergipark.org.tr The Schotten-Baumann method, which involves the use of an acid chloride and an alcohol in the presence of a base, is a commonly employed technique. dergipark.org.tr
Alternatively, direct esterification of the carboxylic acid can be performed under acidic conditions (e.g., Fischer esterification), although this method is less common for deactivated substrates. The formation of mixed anhydrides provides another route to activate the carboxylic acid group for subsequent reactions. For instance, reaction of the carboxylic acid with chloroformates or acetyl chloride would yield a mixed anhydride, which can then react with nucleophiles like alcohols or amines.
Table 2: Examples of Esterification of Pyrazole Carboxylic Acids
| Pyrazole Carboxylic Acid Derivative | Alcohol | Product | Reference |
|---|---|---|---|
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Methanol | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | dergipark.org.tr |
N-Substitution Reactions on the Pyrazole Nitrogen
N-substitution of the pyrazole ring is a fundamental transformation that significantly impacts the compound's biological activity and physical properties. The N-H proton of this compound is expected to be considerably acidic due to the strong electron-withdrawing effect of the two CF3 groups, facilitating its deprotonation and subsequent reaction with electrophiles.
A variety of methods have been developed for the N-alkylation and N-arylation of pyrazoles. nih.govresearchgate.net These reactions typically proceed under basic conditions to deprotonate the pyrazole nitrogen, generating a pyrazolate anion which then acts as a nucleophile. Common bases include potassium carbonate, sodium hydride, and various alkoxides.
N-alkylation can be achieved using a range of alkylating agents such as alkyl halides, sulfates, and tosylates. researchgate.net For more complex alkyl groups, methods like the Mitsunobu reaction or acid-catalyzed alkylation with trichloroacetimidates can be employed. nih.gov
N-arylation of pyrazoles is often accomplished through transition metal-catalyzed cross-coupling reactions, with copper- and palladium-based systems being the most prevalent. nih.gov These methods allow for the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazole nitrogen. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity, especially for unsymmetrically substituted pyrazoles.
Exploration of Reaction Mechanisms
Understanding the mechanisms of reactions involving pyrazole derivatives is crucial for predicting their reactivity and for the rational design of new synthetic methodologies.
Elucidation ofresearchgate.netgoogle.comSigmatropic Rearrangements in 3H-Pyrazoles
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. The researchgate.netgoogle.com sigmatropic rearrangement is a thermally or photochemically induced isomerization that proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org In the context of pyrazole chemistry, researchgate.netgoogle.com-Wittig rearrangements of allyl or propargyl ethers of pyrazolones have been studied. mdpi.com
Pathways of N-Oxide Formation
The formation of N-oxides from pyrazole derivatives typically involves the oxidation of one of the ring nitrogen atoms. However, the presence of multiple electron-withdrawing groups, such as the two trifluoromethyl substituents in this compound, deactivates the nitrogen atoms, making direct N-oxidation a challenging transformation. mdpi.com While general methods for the synthesis of pyrazole N-oxides exist, such as the cyclization of β-nitrohydrazone derivatives or the reaction of propargylamines with sodium nitrite, their applicability to heavily electron-deficient pyrazoles like this compound is not well-documented.
The reduced nucleophilicity of the nitrogen atoms in pyrazoles bearing electron-withdrawing substituents makes them less reactive towards common oxidizing agents. mdpi.comnih.gov Successful N-oxidation of such electron-poor heterocyclic systems often requires more potent oxidizing agents or alternative synthetic strategies that bypass the direct oxidation of the pyrazole ring. For instance, constructing the N-oxidized pyrazole ring from acyclic precursors already containing the N-oxide moiety is a potential, though less direct, approach. Research on the N-oxidation of pyrazoles with multiple electron-withdrawing groups has noted failures in achieving the desired products due to the deactivating effect of these substituents. mdpi.com
Reactivity Towards Various Reagents and Substrates
The electron-deficient nature of the this compound ring dictates its reactivity profile, particularly in electrophilic substitution and reactions involving organometallic species.
Electrophilic halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.net In the case of 3,4-disubstituted pyrazoles such as this compound, the C5 position is the most probable site for electrophilic attack. The presence of two trifluoromethyl groups significantly deactivates the ring, necessitating harsher reaction conditions or more reactive halogenating agents for a successful substitution.
Commonly used reagents for the halogenation of pyrazoles include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net For instance, the bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been successfully achieved using NBS under mild conditions. enamine.net This suggests that a similar approach could be viable for the halogenation of this compound at the C5 position.
The regioselectivity of halogenation can be controlled. For example, in 1-aryl-3-CF3-1H-pyrazoles, iodination at the C4 position can be achieved using elemental iodine mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN), while iodination at the C5 position occurs through treatment with n-butyllithium followed by quenching with iodine. nih.gov This highlights the possibility of selectively functionalizing the C5 position of this compound.
The following table summarizes common halogenation reagents and their expected products with this compound, based on the reactivity of analogous compounds.
| Reagent | Expected Product | Position of Halogenation |
| N-Bromosuccinimide (NBS) | 5-Bromo-3,4-bis(trifluoromethyl)-1H-pyrazole | C5 |
| N-Chlorosuccinimide (NCS) | 5-Chloro-3,4-bis(trifluoromethyl)-1H-pyrazole | C5 |
| N-Iodosuccinimide (NIS) | 5-Iodo-3,4-bis(trifluoromethyl)-1H-pyrazole | C5 |
Direct fluorination of the pyrazole ring is a more challenging transformation due to the high reactivity of fluorinating agents. Alternative strategies, such as the Sandmeyer reaction starting from a 5-amino-3,4-bis(trifluoromethyl)-1H-pyrazole precursor, could potentially be employed to introduce a fluorine atom at the C5 position.
The introduction of organometallic species onto the this compound ring can be achieved through two primary strategies: direct deprotonation (metalation) or halogen-metal exchange.
The acidity of the C-H bond at the C5 position is enhanced by the electron-withdrawing effect of the two adjacent trifluoromethyl groups, making it susceptible to deprotonation by a strong base, such as an organolithium reagent. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been demonstrated, leading to the formation of a lithium species that can react with various electrophiles. enamine.net This suggests that this compound could be deprotonated at the C5 position with a suitable organolithium reagent to form a 5-lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
Alternatively, if a halogen atom is present at the C5 position, a halogen-metal exchange reaction can be employed. This involves treating the 5-halo-3,4-bis(trifluoromethyl)-1H-pyrazole with an organolithium or Grignard reagent to generate the corresponding organometallic pyrazole derivative. This approach has been successfully used for the functionalization of other halogenated pyrazoles. enamine.net
The resulting organometallic derivatives of this compound are valuable intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov
The table below outlines potential organometallic reactions for this compound.
| Reaction Type | Reagent | Intermediate | Potential Subsequent Reaction |
| Direct Lithiation | n-Butyllithium | 5-Lithio-3,4-bis(trifluoromethyl)-1H-pyrazole | Reaction with electrophiles (e.g., aldehydes, ketones, alkyl halides) |
| Halogen-Metal Exchange | n-Butyllithium on 5-bromo derivative | 5-Lithio-3,4-bis(trifluoromethyl)-1H-pyrazole | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3,4-Bis(trifluoromethyl)-1H-pyrazole. ¹H, ¹³C, and ¹⁹F NMR spectra provide critical information about the connectivity and chemical environment of the atoms within the molecule. The compound was analyzed in deuterated chloroform (B151607) (CDCl₃) Current time information in Chenango County, US..
The ¹H-NMR spectrum shows a broad singlet at approximately 8.16 ppm, corresponding to the N-H proton of the pyrazole (B372694) ring. The ¹⁹F-NMR spectrum displays two distinct signals, confirming the presence of two different trifluoromethyl groups. A quartet at -58.8 ppm is attributed to the CF₃ group at the 4-position, with a coupling constant (J) of 1.2 Hz, indicating a four-bond coupling to the C5-proton. The second CF₃ group, at the 3-position, appears as a singlet at -62.0 ppm Current time information in Chenango County, US..
The ¹³C-NMR spectrum provides further structural confirmation, showing characteristic signals for the pyrazole ring carbons and the two trifluoromethyl carbons Current time information in Chenango County, US..
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ Current time information in Chenango County, US.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.16 | br s | - | N-H |
| ¹⁹F | -58.8 | q | 1.2 (⁴JF-H) | C4-CF₃ |
| ¹⁹F | -62.0 | s | - | C3-CF₃ |
| ¹³C | 118.8 | q | 271.7 (¹JC-F) | C4-CF₃ |
| ¹³C | 121.2 | q | 270.3 (¹JC-F) | C3-CF₃ |
| ¹³C | 122.9 | q | 36.3 (²JC-F) | C4 |
| ¹³C | 134.1 | s | - | C5 |
| ¹³C | 143.0 | q | 40.5 (²JC-F) | C3 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of the compound, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
For this compound, the calculated exact mass for its molecular formula, C₅H₂F₆N₂, is 204.0122. The experimental value obtained via HRMS was found to be 204.0117, which is in excellent agreement and confirms the compound's composition Current time information in Chenango County, US..
Table 2: Mass Spectrometry Data for this compound Current time information in Chenango County, US.
| Parameter | Value |
| Molecular Formula | C₅H₂F₆N₂ |
| Calculated Mass [M]+ | 204.0122 |
| Found Mass [M]+ | 204.0117 |
| Technique | High-Resolution Mass Spectrometry (HRMS) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.
The IR spectrum of this compound exhibits a characteristic absorption band for the N-H stretch. Additionally, strong absorption bands are observed in the region typical for C-F stretching vibrations, confirming the presence of the trifluoromethyl groups Current time information in Chenango County, US.. Raman spectroscopy, which measures scattered light, provides complementary information on molecular vibrations but specific data for this compound is not detailed in the primary literature.
Table 3: Key Infrared (IR) Absorption Bands for this compound Current time information in Chenango County, US.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3159 | Medium | N-H stretch |
| 1100-1300 | Strong | C-F stretches |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. Crystals of this compound suitable for X-ray diffraction were obtained, and its structure was determined unambiguously Current time information in Chenango County, US..
The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure confirms the connectivity of the pyrazole ring with the two trifluoromethyl groups at the 3- and 4-positions. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictates the packing of the molecules in the crystal lattice Current time information in Chenango County, US..
Table 4: Crystallographic Data for this compound Current time information in Chenango County, US.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8093(4) |
| b (Å) | 9.7719(5) |
| c (Å) | 8.6575(4) |
| β (°) | 116.353(2) |
| Volume (ų) | 666.86(6) |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification of the synthesized compound and for assessing its purity. In the reported synthesis, column chromatography was used to isolate this compound from the reaction mixture Current time information in Chenango County, US..
The purity of the final product is typically verified using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS). For this compound, its purity was confirmed by the sharp, single peaks in its NMR spectra and the accurate mass measurement from HRMS, indicating the successful isolation of the target compound Current time information in Chenango County, US..
Theoretical and Computational Chemistry of 3,4 Bis Trifluoromethyl 1h Pyrazole
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its fundamental chemical properties. For 3,4-Bis(trifluoromethyl)-1H-pyrazole, the presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups adjacent to each other on the pyrazole (B372694) ring has a profound impact on the electron density distribution.
Detailed molecular orbital (MO) analyses, typically performed using Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-31G(d,p), are standard for pyrazole derivatives. researchgate.netresearchgate.net These calculations reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The key electronic features imparted by the two CF₃ groups are:
Inductive Effect: The high electronegativity of the fluorine atoms causes a strong inductive withdrawal of electron density from the pyrazole ring. This effect lowers the energy of both the HOMO and LUMO.
HOMO-LUMO Gap: The significant lowering of orbital energies generally results in a large HOMO-LUMO gap, which implies high kinetic stability and low reactivity in polar reactions.
Acidity: The withdrawal of electron density from the ring significantly increases the acidity of the N-H proton compared to unsubstituted pyrazole.
While specific calculations for the 3,4-isomer are not widely published, studies on the 3,5-bis(trifluoromethyl)-1H-pyrazole provide a valuable comparison. Computational analyses of the 3,5-isomer have confirmed the substantial electron-withdrawing nature of the CF₃ groups, leading to a highly electron-deficient aromatic system. researchgate.net For the 3,4-isomer, this effect is expected to be even more localized, creating a highly polarized ring system.
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Significantly lowered due to the strong inductive effect of two adjacent CF₃ groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Significantly lowered, making the molecule a better electron acceptor than unsubstituted pyrazole. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | Expected to be large, suggesting high kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity. | Expected to be substantial due to the asymmetric placement of the highly polar C-F bonds. |
Conformational Analysis and Tautomerism Studies
For N-unsubstituted pyrazoles, annular tautomerism is a critical consideration. In this compound, the proton can reside on either of the two ring nitrogen atoms, leading to two possible tautomers: This compound and 4,5-Bis(trifluoromethyl)-1H-pyrazole .
The relative stability of these tautomers is governed by the electronic effects of the substituents. Computational methods, particularly DFT, are highly effective at predicting the ground-state energies of such tautomers to determine the predominant form. Generally, electron-withdrawing groups like CF₃ tend to destabilize an adjacent N-H bond. Therefore, it is predicted that the more stable tautomer would be This compound , where the proton is on the nitrogen (N1) that is further from the CF₃ groups, compared to the 4,5-isomer where the protonated nitrogen would be adjacent to the CF₃ group at position 5. This principle is supported by computational studies on other substituted pyrazole systems. nih.gov
Conformational analysis focuses on the rotation of the two CF₃ groups around their respective C-C bonds. Gas-phase electron diffraction studies combined with calculations on the 3,5-isomer have shown that the conformations are typically staggered relative to the pyrazole ring bonds to minimize steric hindrance. researchgate.net A similar situation is expected for the 3,4-isomer, with the rotational barrier being a parameter that can be readily calculated using computational methods.
| Tautomer | Structure | Predicted Relative Stability |
| This compound | ![]() | More Stable |
| 4,5-Bis(trifluoromethyl)-1H-pyrazole | ![]() | Less Stable |
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is instrumental in modeling reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. This provides mechanistic insights that are often difficult to obtain experimentally. For this compound, reaction modeling could be applied to understand its synthesis and subsequent functionalization.
A common route to substituted pyrazoles is the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.com Modeling this reaction for a precursor to the title compound would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding stable intermediates along the reaction coordinate, such as the initial hydrazone.
Calculating Transition States (TS): Locating the highest energy point between intermediates. This is a critical step, often performed using methods like Berny optimization, and confirming the TS by ensuring it has exactly one imaginary frequency.
DFT calculations have been successfully used to rationalize the regioselectivity of pyrazole synthesis. For example, in the synthesis of 3,4-diaryl-1H-pyrazoles, DFT calculations of the transition states correctly predicted the observed regiochemical outcome. rsc.org Similar modeling for the synthesis of this compound could explain how the electronic influence of the CF₃ groups in the precursors directs the cyclization to yield the desired isomer over other possibilities.
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which aids in the characterization and structural confirmation of newly synthesized compounds.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically paired with a DFT functional, is the gold standard for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. q-chem.comgaussian.com This approach has proven highly reliable for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net
In the case of this compound, GIAO calculations would be valuable for:
Assigning Signals: Confirming the assignment of ¹H, ¹³C, and ¹⁹F NMR signals, especially for the quaternary carbons of the pyrazole ring and the CF₃ groups, which may be close in the spectrum.
Distinguishing Tautomers: Predicting the distinct chemical shifts for the two possible tautomers. A comparison with experimental spectra can confirm the structure of the dominant tautomer in solution.
Studying Dynamics: Computational studies on the related 3,5-isomer have used GIAO calculations in conjunction with solid-state NMR to probe dynamic processes like intramolecular proton transfer. researchgate.net
| Nucleus | Type of Information from GIAO Calculation |
| ¹H | Prediction of the chemical shift for the C5-H proton and the N1-H proton. The N-H shift is sensitive to tautomerism and hydrogen bonding. |
| ¹³C | Prediction of shifts for all five carbon atoms, helping to assign the C3, C4, and C5 ring carbons and the carbons of the CF₃ groups. |
| ¹⁹F | Prediction of the chemical shifts for the two distinct CF₃ groups. These are highly sensitive to the local electronic environment. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
While this compound itself is a building block, its derivatives could be designed for various applications, including as pharmaceuticals or agrochemicals. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity.
No QSAR studies specific to derivatives of this compound exist. However, numerous QSAR models have been developed for other classes of pyrazole derivatives, targeting enzymes like EGFR kinase, Cyclin-Dependent Kinases (CDKs), and acetylcholinesterase. nih.govshd-pub.org.rsacs.orgnih.gov
A hypothetical QSAR study on derivatives of this compound would involve:
Dataset Collection: Synthesizing a series of derivatives (e.g., by N-alkylation or substitution at C5) and measuring their biological activity (e.g., IC₅₀).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. For this scaffold, key descriptors would include:
Electronic Descriptors: Partial charges, dipole moment, and parameters related to the electron-withdrawing CF₃ groups.
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Lipophilicity Descriptors: LogP, which would be significantly influenced by the two fluorine-rich CF₃ groups.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. researchgate.net
Validation: Rigorously validating the model to ensure its predictive power.
The presence of two adjacent CF₃ groups would be a defining feature in any QSAR model, strongly influencing the lipophilic and electronic fields around the molecule.
Applications in Chemical Sciences and Materials
Agrochemical Innovations
The pyrazole (B372694) ring is a foundational scaffold in modern agrochemical research, leading to the development of numerous commercial pesticides, including fungicides, insecticides, and herbicides. rhhz.net The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the pyrazole structure is a well-established strategy to enhance biological efficacy, metabolic stability, and target affinity. nih.gov While the specific isomer 3,4-Bis(trifluoromethyl)-1H-pyrazole is a unique structure, the broader class of trifluoromethylated pyrazoles, which it represents, is central to the creation of next-generation crop protection agents. rhhz.netnih.gov
The versatility of the pyrazole heterocycle allows for extensive chemical modification, enabling the design of pest control agents with diverse modes of action and target specificity. frontiersin.org Scientists manipulate the substituents at various positions on the pyrazole ring to optimize activity against specific pests, improve crop safety, and address environmental considerations. rhhz.net The introduction of one or more trifluoromethyl groups is a key element in this design process, often leading to compounds with superior performance. nih.gov
Derivatives of pyrazole are among the most important classes of modern insecticides. nih.gov Many of these compounds, such as Fipronil, feature a trifluoromethyl group and act by disrupting the central nervous system of insects, typically by blocking GABA-gated chloride channels. nih.govresearchgate.net This action leads to hyperexcitation, paralysis, and death of the target pest. nih.gov
The development of novel pyrazole carboxamides and other related structures continues to yield insecticides with broad-spectrum activity. researchgate.net For example, research into pyrazole-5-carboxamides has produced compounds with high efficacy against challenging pests like the cotton bollworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella). acs.orgbohrium.com The strategic placement of substituents on the pyrazole ring can significantly influence the insecticidal spectrum, allowing for the control of a wide range of pests from different orders, such as Lepidoptera (moths and butterflies), Hemiptera (aphids), and Diptera (mosquitoes). acs.orgbohrium.comsemanticscholar.org While specific data for this compound derivatives is not extensively detailed in public literature, the strong electron-withdrawing nature of two CF3 groups suggests its potential as a building block for novel insecticides with unique electronic properties for target site interaction.
| Compound Class/Example | Target Pest(s) | Key Structural Feature(s) | Source(s) |
|---|---|---|---|
| Phenylpyrazoles (e.g., Fipronil) | Broad-spectrum (e.g., termites, fleas, cockroaches) | Trifluoromethyl group | nih.gov |
| Pyrazole-5-carboxamides | Cotton bollworm, Diamondback moth, Bean aphid, Mosquito | Varied substituents on pyrazole and N-benzyl groups | acs.orgbohrium.com |
| 1,3,5-Trimethylpyrazole Malonamides | Diamondback moth, Aphids | 1,3,5-trimethylpyrazole core | semanticscholar.org |
| N-Pyridylpyrazole Carboxamides | Oriental armyworm, Diamondback moth | N-pyridylpyrazole moiety | researchgate.net |
Beyond insect control, pyrazole derivatives have been successfully developed for activity against mites (acaricides) and nematodes (nematicides). Many commercial acaricides, such as Tebufenpyrad and Fenpyroximate, are based on a pyrazole structure and function by inhibiting mitochondrial electron transport in mites. nih.govbohrium.com The design of novel pyrazole-based compounds has led to agents with excellent activity against all developmental stages of key mite pests like Tetranychus cinnabarinus (carmine spider mite). acs.orgsemanticscholar.org
In the realm of nematode control, the pyrazole scaffold has also proven to be highly effective. Research has demonstrated that 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit significant nematicidal activity against the root-knot nematode (Meloidne incognita), a major agricultural pest that damages plant roots. hep.com.cn The presence of the trifluoromethyl group is often crucial for this biological activity. nih.gov
| Compound Class | Activity Type | Target Pest | Key Findings | Source(s) |
|---|---|---|---|---|
| Pyrazole-5-carboxamides | Acaricidal (Miticidal & Ovicidal) | Tetranychus cinnabarinus (Spider mite) | Some derivatives showed 95% miticidal and ovicidal activity at 200 mg/kg. | acs.orgbohrium.com |
| 1,3,5-Trimethylpyrazole Malonamides | Acaricidal | Tetranychus cinnabarinus | Showed moderate to good activity, with some compounds achieving 70% mortality at 200 µg/mL. | semanticscholar.org |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxamides | Nematicidal | Meloidogyne incognita (Root-knot nematode) | Demonstrated good nematicidal activity in vivo. | hep.com.cn |
The pyrazole ring is a critical component in several classes of commercial herbicides. frontiersin.org One of the most significant groups includes inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for controlling broadleaf weeds. researchgate.net Herbicides such as pyrasulfotole (B166964) and pyroxasulfone (B108660) incorporate a pyrazole ring, and their efficacy is highly dependent on the specific substitution pattern. rhhz.netnih.gov
For instance, Pyroxasulfone is a pre-emergence herbicide that provides excellent control of grass and broadleaf weeds in crops like corn and soybeans. nih.gov The design of novel pyrazole derivatives continues to be a fruitful area of research for discovering herbicides with new modes of action or improved properties for post-emergence applications. nih.govnih.gov Structure-activity relationship studies have shown that the type and position of substituents on attached phenyl rings, as well as on the pyrazole core itself, are critical for herbicidal potency. nih.gov
The evolution of pest resistance to existing agrochemicals is a significant threat to global food security, necessitating the continuous development of new pest control solutions. researchgate.netgoogle.com Pests develop resistance through several mechanisms, including:
Metabolic Resistance: Pests produce higher levels of detoxification enzymes (e.g., cytochrome P450s, esterases) that break down the pesticide before it can reach its target site.
Target-Site Resistance: Mutations in the gene encoding the target protein (e.g., the GABA receptor) prevent the pesticide from binding effectively. researchgate.net
Reduced Penetration: Changes in the pest's cuticle slow the absorption of the insecticide.
Behavioral Resistance: Pests develop behaviors to avoid contact with the pesticide.
The chemical novelty of compounds derived from scaffolds like this compound can be a powerful tool to combat resistance. New molecules may not be recognized by the detoxification enzymes of resistant pests or may bind to target sites in a way that is unaffected by existing mutations. The development of insecticides with novel modes of action is a key strategy for managing pests that have become resistant to older chemical classes. researchgate.net Rotating the use of pesticides with different modes of action is a cornerstone of integrated pest management (IPM) and resistance management programs. researchgate.netontosight.ai
To maximize performance and manage resistance, agrochemical active ingredients are rarely used alone. They are typically part of advanced formulations and are often applied in combination with other active ingredients. A synergistic combination is one where the combined effect of two or more compounds is greater than the sum of their individual effects.
In crop protection, pyrazole-based pesticides may be combined with:
Other Pesticides: Mixing a pyrazole insecticide with a compound from a different chemical class (e.g., a neonicotinoid or pyrethroid) can provide broader-spectrum control and help delay the onset of resistance by attacking pests with multiple modes of action. researchgate.net
Synergists: Compounds like piperonyl butoxide (PBO) can be included in formulations to inhibit the metabolic enzymes that pests use to detoxify insecticides. This makes the primary active ingredient more effective, especially against resistant populations.
Adjuvants: These are non-pesticidal additives that improve the performance of the active ingredient, for example, by enhancing spreading, sticking, or penetration into the plant or pest.
These combination strategies are essential for creating robust and durable crop protection solutions that address the complexities of modern agriculture. researchgate.net
Design and Development of Next-Generation Pest Control Agents
Advanced Materials Science Applications
The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds like this compound attractive candidates for advanced materials.
Incorporation into Polymeric and Coating Compositions
Pyrazole derivatives are recognized for their ability to act as linkers for metal ions, which is a key principle in designing functional coordination polymers. nih.gov The incorporation of highly fluorinated pyrazoles into polymeric structures can yield materials with unusual and desirable properties. researchgate.net While direct studies detailing the integration of this compound into polymers are not extensively documented, related trifluoromethyl-substituted pyrazoles have been synthesized for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com This suggests that the stable, electron-deficient nature of the this compound core could be advantageous in creating specialized polymeric and coating materials with enhanced thermal stability or specific electronic properties. mdpi.comresearchgate.net
Use in Adhesives, Sizes, Papers, Cardboards, Leather, and Wood Treatment
Specific research detailing the application of this compound in adhesives, paper, leather, or wood treatments is not prominent in publicly available literature. However, the known biocidal activities of many pyrazole derivatives suggest a potential, though underexplored, role in material preservation.
Antifouling Formulations
Marine biofouling is a significant economic and operational challenge for maritime industries. scispace.com Historically, this has been managed using antifouling paints containing biocides, but environmental concerns have driven a search for new, effective agents. scispace.com Heterocyclic compounds containing trifluoromethyl groups are an area of active investigation for this purpose. A notable example is Tralopyril, a trifluoromethyl-pyrrole derivative, which is used in some copper-free antifouling paint formulations. scispace.com Given that pyrazoles are well-known for their broad-spectrum biological activities, this compound represents a logical candidate for investigation as a novel antifouling agent, fitting the chemical profile of modern biocides.
Biochemical and Biological Tool Development
The rigid structure of the pyrazole ring, combined with the electron-withdrawing nature of two trifluoromethyl groups, makes this compound a valuable scaffold for developing probes and compounds targeting biological systems.
Exploration of Cytokine-Inhibitory Activities as a Research Probe
A class of compounds known as bis(trifluoromethyl)pyrazoles (BTPs) has been identified as novel and potent inhibitors of cytokine production from immune cells. researchgate.net These compounds were initially discovered as inhibitors of Interleukin-2 (IL-2) synthesis, demonstrating a tenfold greater potency than the established immunosuppressant Cyclosporin A in certain assays. researchgate.net Subsequent research revealed that BTPs also inhibit the production of a range of other key cytokines involved in inflammatory and allergic responses. researchgate.net
By modulating calcium ion (Ca2+) influx into T-cells, BTPs can suppress the production of both Th1 and Th2 cytokines. researchgate.net This mechanism makes them valuable research tools for studying immune cell activation, signaling pathways, and the roles of specific cytokines in disease models. researchgate.net The ability to inhibit multiple cytokines distinguishes BTPs from other immunomodulators and allows for the broad investigation of inflammatory cascades. researchgate.net
| Cytokine/Chemokine | Primary Function |
|---|---|
| Interleukin-2 (IL-2) | T-cell proliferation and activation |
| Interleukin-4 (IL-4) | Key mediator of allergic inflammation (Th2 response) |
| Interleukin-5 (IL-5) | Eosinophil activation and survival |
| Interleukin-8 (IL-8) | Neutrophil recruitment and activation |
| Eotaxin (CCL11) | Chemoattractant for eosinophils |
Development of Compounds for Animal Health Applications
The potent anti-inflammatory and immunomodulatory effects of trifluoromethyl-substituted pyrazoles make them highly relevant for animal health applications. researchgate.netnih.gov Inflammatory conditions, allergies, and autoimmune diseases are common in veterinary medicine, and agents that can suppress key inflammatory mediators are of significant interest. The demonstrated ability of BTPs to inhibit cytokines involved in allergic responses, such as IL-4 and IL-5, suggests their potential for treating conditions like atopic dermatitis or asthma in animals. researchgate.net
Furthermore, the broader pyrazole class of compounds is known for a wide range of biological activities, including antibacterial and antifungal properties. mdpi.com Derivatives of 3,5-bis(trifluoromethyl)phenyl-pyrazole have shown potent efficacy against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are also pathogens of concern in animal health. researchgate.netmdpi.comnih.gov This dual potential for anti-inflammatory and antimicrobial activity makes scaffolds like this compound a promising starting point for the development of new veterinary therapeutics.
Future Directions and Emerging Research Avenues
Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of 3,4-Bis(trifluoromethyl)-1H-pyrazole and its derivatives will likely prioritize environmentally benign methodologies. Green chemistry principles are becoming central to chemical manufacturing to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances.
Future research will likely focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various pyrazole (B372694) derivatives, including those containing trifluoromethyl groups, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trresearchgate.netscilit.comthieme-connect.comnih.gov Applying microwave irradiation to the cyclocondensation reactions required for the 3,4-bis(trifluoromethyl) pyrazole core could offer a more energy-efficient synthetic route.
Solvent-Free Reactions: Conducting syntheses under solvent-free conditions, or "by grinding," represents a significant step towards greener processes by eliminating volatile organic compounds. researchgate.nettandfonline.comrsc.orgresearchgate.net Exploring solid-state reactions or using recyclable, non-toxic catalysts for the synthesis of the target pyrazole could drastically reduce the environmental impact. tandfonline.comacs.org
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. researchgate.net Designing an MCR strategy for this compound would be a significant advancement in its sustainable production.
Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.comrsc.orggalchimia.comscilit.comnih.gov The synthesis of fluorinated pyrazoles has been successfully demonstrated in flow reactors, suggesting that this technology could be adapted for the large-scale, efficient, and safer production of this compound. mdpi.comtib.eu
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. dergipark.org.trresearchgate.net |
| Solvent-Free Conditions | Elimination of hazardous solvents, reduced waste, operational simplicity. tandfonline.comrsc.org |
| Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, process intensification. mdpi.comscilit.comnih.gov |
Exploration of Novel Biological Targets and Modes of Action
The incorporation of trifluoromethyl groups often enhances the metabolic stability and target-binding affinity of bioactive molecules. nih.gov While the specific biological profile of this compound is not extensively detailed, derivatives of trifluoromethylated and bis(trifluoromethyl)pyrazoles have shown a wide range of pharmacological activities, suggesting promising avenues for future investigation.
Emerging research could target:
Anticancer Therapies: Pyrazole derivatives are known to target various proteins implicated in cancer, such as tubulin and protein kinases. acs.orgacs.orgnih.gov Specifically, 3,5-bis(trifluoromethyl)pyrazole (BTP) derivatives have been identified as inhibitors of cytokine production and regulators of the NFAT transcription factor, which is involved in immune response and can be relevant in certain cancers. researchgate.net Future studies could explore the potential of this compound as an inhibitor of novel cancer-related targets.
Antimicrobial Agents: Novel pyrazole derivatives containing 3,5-bis(trifluoromethyl)phenyl groups have demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA. nih.govresearchgate.netnih.gov These compounds were found to inhibit fatty acid biosynthesis. researchgate.net This suggests that the 3,4-bis(trifluoromethyl)pyrazole scaffold could be a valuable starting point for developing new classes of antibiotics to combat antimicrobial resistance.
Fungicides: Pyrazole carboxamides containing a trifluoromethyl group are effective as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a validated target in pathogenic fungi. acs.orgacs.org Research into this compound-based carboxamides could lead to the development of new and potent agricultural or clinical fungicides.
Immuno-modulatory and Anti-inflammatory Agents: Given that 3,5-BTPs can inhibit the production of multiple cytokines (IL-2, IL-4, IL-5), there is a strong rationale to investigate this compound for its potential to treat inflammatory and autoimmune diseases. researchgate.net
| Potential Therapeutic Area | Known Targets of Related Pyrazoles |
| Oncology | Tubulin, Protein Kinases, NFAT Transcription Factor. acs.orgnih.govresearchgate.net |
| Infectious Diseases (Bacterial) | Fatty Acid Biosynthesis Pathway. researchgate.net |
| Agrochemicals (Fungicides) | Succinate Dehydrogenase (SDH). acs.orgacs.org |
| Immunology | Cytokine Production (IL-2, IL-4, IL-5). researchgate.net |
Integration with Advanced Manufacturing and Formulation Technologies
To translate a promising compound from the laboratory to practical applications, integration with modern manufacturing and formulation technologies is essential. For this compound, this involves developing robust production processes and creating effective delivery systems.
Future efforts in this area should include:
Continuous Manufacturing: As an extension of flow chemistry, continuous manufacturing integrates synthesis, purification, and formulation into a single, uninterrupted process. akjournals.com This approach is being adopted by the pharmaceutical industry to improve efficiency, quality, and reduce costs. pharmtech.com Developing a continuous manufacturing process for an active ingredient based on the 3,4-bis(trifluoromethyl)pyrazole scaffold would be a significant step towards commercial viability.
Advanced Fluorination Technologies: The manufacturing of fluorinated compounds often requires specialized and hazardous reagents like fluorine gas. agcchem.com Integrating advanced, safer fluorination technologies within a continuous process can mitigate risks and improve sustainability. akjournals.compharmtech.com
Novel Formulation and Drug Delivery Systems: The physicochemical properties imparted by the two trifluoromethyl groups will influence the solubility and bioavailability of this compound. Future research should explore advanced formulation strategies such as nano-formulations (e.g., nanocapsules), amorphous solid dispersions, and targeted drug delivery systems to enhance the therapeutic efficacy and pharmacokinetic profile of drug candidates derived from this scaffold.
Computational Design of Enhanced Pyrazole Systems
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. eurasianjournals.com These methods can accelerate the design-synthesize-test cycle by predicting the properties of novel molecules before they are synthesized.
For the this compound system, computational approaches can be used to:
Develop 3D-QSAR Models: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By synthesizing a small library of derivatives of this compound and evaluating their activity, robust CoMFA and CoMSIA models can be built to guide the design of more potent analogues. mdpi.com
Perform Molecular Docking and Dynamics Simulations: Molecular docking can predict how a molecule binds to a specific biological target. nih.govnih.gov For any identified biological target, docking studies can elucidate the binding mode of this compound. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing deeper insights into the interaction. nih.govtandfonline.com
Predict ADME/Tox Properties: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. Applying these models early in the design phase can help prioritize compounds with favorable drug-like properties and reduce the likelihood of late-stage failures. mdpi.com
Explore Novel Chemical Space: By using the 3,4-bis(trifluoromethyl)pyrazole core as a scaffold, computational methods can be used to design virtual libraries of derivatives with diverse substituents. These libraries can then be screened in silico against various biological targets to identify new lead compounds with potentially enhanced activity, selectivity, or improved physicochemical properties. eurasianjournals.com
| Computational Tool | Application in Pyrazole Design |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidate structure-activity relationships to guide optimization. nih.govmdpi.comej-chem.orgresearchgate.net |
| Molecular Docking | Predict binding modes and affinity to biological targets. nih.govnih.gov |
| Molecular Dynamics (MD) | Assess the stability of ligand-target complexes. nih.govtandfonline.com |
| In Silico ADME/Tox | Predict pharmacokinetic and toxicity profiles. mdpi.com |
Q & A
Q. What spectroscopic methods are most effective for characterizing 3,4-bis(trifluoromethyl)-1H-pyrazole and its metal complexes?
- Methodology : Use ¹H-NMR to analyze chemical shifts in the pyrazole ring and trifluoromethyl groups. For example, in nickel complexes, the pyrazole protons show distinct downfield shifts (~δ 6.5 ppm) due to metal coordination . FT-IR can identify coordination via N–H stretching (~3200 cm⁻¹) and shifts in C–F vibrations (1200–1100 cm⁻¹). These techniques help confirm ligand binding modes and electronic effects of the CF₃ groups .
Q. How is this compound synthesized, and what are critical purity control steps?
- Methodology : Synthesize via cyclocondensation of hydrazine derivatives with fluorinated diketones. Purify via recrystallization (e.g., ethanol/DMF mixtures) and monitor purity by HPLC (>97%) or melting point analysis (e.g., 195–198°C for derivatives) . Use TLC with silica gel plates (ethyl acetate/hexane) to track reaction progress and avoid side products like unreacted hydrazine intermediates .
Q. What safety protocols are essential when handling this compound?
- Methodology : Classified as UN 2811 (toxic solid), requiring PPE (gloves, goggles) and handling in a fume hood. Store sealed at room temperature to prevent moisture absorption or degradation. Use C–H⋯O hydrogen bonding -resistant containers to avoid crystal lattice disruption .
Advanced Research Questions
Q. How does this compound function as a ligand in bimetallic complexes?
- Methodology : The ligand chelates via N–N bridging , enabling formation of bimetallic structures. For example, in nickel complexes, the pyrazole nitrogen atoms coordinate to two metal centers, creating a distorted octahedral geometry. Analyze via single-crystal X-ray diffraction to confirm bond angles (e.g., N–Ni–N ≈ 85°) and intermolecular interactions (e.g., C–H⋯F contacts) . Pair with DFT calculations to model electronic effects of CF₃ groups on metal-ligand charge transfer .
Q. What challenges arise in crystallizing fluorinated pyrazole derivatives, and how can they be mitigated?
- Methodology : Fluorine's electronegativity disrupts crystal packing, leading to low symmetry or twinning. Use slow evaporation in polar aprotic solvents (DMF, DMSO) to grow high-quality crystals. For example, 3,5-bis(trifluoromethyl) derivatives form monoclinic crystals (space group P2₁/c) with Z' = 1, stabilized by C–H⋯π interactions . Synchrotron radiation improves weak high-angle reflection resolution in XRD .
Q. How do trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology : CF₃ groups act as strong electron-withdrawing substituents, activating the pyrazole ring for Suzuki-Miyaura couplings . Optimize conditions with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and boronic esters (e.g., tetramethyl dioxaborolane derivatives) in THF at 80°C. Monitor regioselectivity via LC-MS (e.g., m/z 270.20 for carboxylate derivatives) .
Q. What role does this compound play in high-voltage lithium-ion battery electrolytes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


